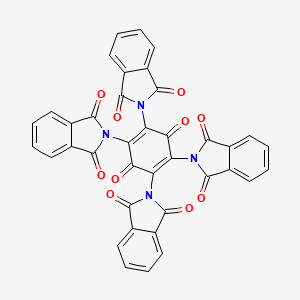

Tetraphthalimido-1,4-benzoquinone

説明

特性

分子式 |

C38H16N4O10 |

|---|---|

分子量 |

688.6 g/mol |

IUPAC名 |

2-[2,4,5-tris(1,3-dioxoisoindol-2-yl)-3,6-dioxocyclohexa-1,4-dien-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C38H16N4O10/c43-29-25(39-31(45)17-9-1-2-10-18(17)32(39)46)26(40-33(47)19-11-3-4-12-20(19)34(40)48)30(44)28(42-37(51)23-15-7-8-16-24(23)38(42)52)27(29)41-35(49)21-13-5-6-14-22(21)36(41)50/h1-16H |

InChIキー |

CLTIKMDOPPJCLT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=O)C(=C(C3=O)N4C(=O)C5=CC=CC=C5C4=O)N6C(=O)C7=CC=CC=C7C6=O)N8C(=O)C9=CC=CC=C9C8=O |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Tetraphthalimido-1,4-benzoquinone

A documented method for the synthesis of this compound involves the reaction of chloranil (B122849) with potassium phthalimide (B116566). prepchem.com In this procedure, a suspension of chloranil and an excess of potassium phthalimide is refluxed overnight in acetonitrile. This initial reaction results in a deep purple solution, which upon cooling and filtration, yields a tan solid. To purify the product, the crude solid is boiled in dimethylformamide (DMF) for a short period. The subsequent filtration of the hot DMF suspension affords a white, thixotropic solid, which is the desired this compound. prepchem.com

| Reactant | Molar Amount | Solvent | Reaction Condition |

| Chloranil | 0.04 mole | Acetonitrile | Reflux overnight |

| Potassium Phthalimide | 0.16 mole | Acetonitrile | Reflux overnight |

| Purification Step | |||

| Crude Product | - | Dimethylformamide | Boiled for 10 minutes |

Utilization as a Building Block for Polymeric and Framework Materials

The unique structure of this compound, featuring multiple redox-active carbonyl groups and imide functionalities, positions it as a promising building block for the construction of novel polymers and framework materials. Polymerization can offer a strategy to create stable and flexible frameworks, which may lead to improved recyclability and performance in various applications. researchgate.net

The incorporation of such quinone derivatives into polymeric structures is a strategy being explored for the development of high-performance materials, particularly for energy storage applications. The imide groups can be seen as analogous to organic acid anhydrides, with the nitrogen atom providing an additional covalent linkage that opens up new molecular design possibilities. researchgate.net

While specific research on the extensive use of this compound as a monomer is still emerging, the broader class of benzoquinone-based polymers and covalent organic frameworks (COFs) has been the subject of significant investigation. These materials are of interest for applications such as cathodes in rechargeable batteries. researchgate.netbit.edu.cnresearchgate.net For instance, imine-based COFs containing benzoquinone units have been designed as cathode materials for lithium-ion batteries, theoretically offering high specific capacities due to the multiple carbonyl active sites. bit.edu.cn

In a related example, an anti-aromatic covalent organic framework, TAQ-BQ, designed for aqueous zinc batteries, demonstrated that the integration of quinone and imine active sites can lead to high redox potentials and stable cycling performance. researchgate.net This COF delivered a capacity of 208 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintained 87% of its capacity after 1000 cycles. researchgate.net Another study on an orthoquinone-based COF for aqueous zinc-organic batteries reported a high reversible capacity of 225 mAh g⁻¹ and exceptional long-term cyclability. nih.gov

These findings from related benzoquinone-based frameworks highlight the potential of this compound as a building block. The presence of four phthalimido groups could lead to polymers and frameworks with unique topologies and properties, although further research is needed to fully realize this potential.

| Polymer/Framework | Monomers | Application | Key Finding |

| TAQ-BQ COF | - | Aqueous Zinc Batteries | High capacity (208 mAh g⁻¹) and excellent cycling stability (87% retention after 1000 cycles). researchgate.net |

| BT-PTO COF | - | Aqueous Zinc-Organic Batteries | High reversible capacity (225 mAh g⁻¹) and 98% capacity retention after 10,000 cycles. nih.gov |

| Imine-based COF | Dichlorobenzaldehyde derivative, Tetraaminobenzoquinone | Lithium-ion Batteries | Theoretical high specific capacity of 379.0 mAh g⁻¹. bit.edu.cn |

Advanced Spectroscopic and Structural Characterization for Research Insights

Spectroscopic Methodologies for Structural Elucidation Post-Synthesis

Following the synthesis of TPB, which can be achieved by reacting chloranil (B122849) with potassium phthalimide (B116566), a suite of spectroscopic methods is employed to verify the compound's identity and purity. prepchem.com

Infrared (IR) spectroscopy is a crucial first step in confirming the successful synthesis of tetraphthalimido-1,4-benzoquinone by identifying its key functional groups. The IR spectrum of TPB is expected to show characteristic absorption bands that are distinct from the starting materials.

The primary vibrational modes of interest are the carbonyl (C=O) stretching frequencies. In the parent 1,4-benzoquinone (B44022) molecule, the C=O stretching mode gives rise to a very intense peak around 1700 cm⁻¹ researchgate.net. For TPB, two distinct sets of carbonyl absorptions are anticipated:

Quinone Carbonyls: The C=O groups on the central benzoquinone ring.

Imide Carbonyls: The C=O groups within the four phthalimido substituents.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| Imide C=O Stretch | ~1780-1720 | Typically two bands (symmetric and asymmetric stretching). |

| Quinone C=O Stretch | ~1700-1650 | Position influenced by electronic effects of substituents. researchgate.net |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands from both quinone and phthalimide rings. |

| C-N Stretch | ~1380-1250 | Confirms the linkage between the quinone and imide groups. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the molecular structure of this compound by mapping out the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Given the symmetrical nature of TPB, a relatively simple NMR spectrum is expected.

¹H NMR: Since there are no protons directly attached to the benzoquinone core, the ¹H NMR spectrum will be dominated by signals from the protons on the four identical phthalimido groups. These aromatic protons would typically appear as a set of multiplets in the downfield region (likely between 7.0 and 8.0 ppm), characteristic of the A₂B₂ spin system of the ortho-disubstituted benzene (B151609) rings of the phthalimide moieties.

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural confirmation. Key signals would include:

A signal for the carbonyl carbons of the quinone ring. For comparison, the carbonyl carbons in 1,4-benzoquinone appear at approximately 187 ppm.

A signal for the imide carbonyl carbons, which are expected to be in a different chemical environment.

Signals for the carbons of the central benzoquinone ring attached to the nitrogen atoms.

Distinct signals for the aromatic carbons of the phthalimido groups.

The absence of signals corresponding to the starting materials (e.g., the C-Cl carbons of chloranil) would further confirm the purity of the synthesized compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference Compound & Shift (ppm) |

| Quinone C=O | ~180-185 | 1,4-Benzoquinone (~187) chemicalbook.com |

| Quinone C-N | ~140-150 | - |

| Imide C=O | ~165-170 | Phthalimide (~168) |

| Phthalimido Aromatic C | ~120-135 | Phthalimide (~124, ~132, ~135) |

For instance, studies on derivatives of 1,4-benzoquinone show that substituents significantly impact crystal packing. mdpi.com In TPB, the four large, planar phthalimido groups would dominate the intermolecular interactions. It is expected that π-π stacking interactions between the aromatic rings of adjacent phthalimido groups and between the benzoquinone cores would be a major feature of the crystal lattice. The bulky nature of the substituents may lead to a twisted or non-planar conformation of the molecule in the solid state to minimize steric hindrance, which would, in turn, dictate the packing efficiency and material density. Powder XRD (PXRD) can be used to confirm the crystallinity of a synthesized sample and can be compared to a theoretical pattern calculated from single-crystal data if it becomes available. researchgate.net

Characterization of Molecular Architecture and Conformational Dynamics

The unique architecture of this compound, featuring a central π-system flanked by four bulky substituents, gives rise to specific geometric and electronic properties.

This compound is a π-conjugated system, a property that is of interest for applications in organic electronics. researchgate.net The π-system extends from the electron-accepting benzoquinone core to the aromatic systems of the four phthalimido substituents. The pathway for this π-conjugation is through the nitrogen atoms of the imide groups.

However, as noted in the previous section, the steric repulsion between the phthalimido groups likely forces them to rotate out of the plane of the benzoquinone ring. ontosight.ai This dihedral angle between the plane of the phthalimido group and the plane of the benzoquinone ring is a key determinant of the extent of π-conjugation. A larger twist angle would lead to poorer orbital overlap between the nitrogen lone pairs and the π-system of the quinone, thereby electronically isolating the core from the substituents. Conversely, a more planar conformation would enhance π-conjugation throughout the molecule. This electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for its redox properties and potential use in materials science. researchgate.net

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Redox Potentials

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. It has been widely applied to study quinone-type molecules to predict their electrochemical properties. rsc.org For Tetraphthalimido-1,4-benzoquinone, DFT calculations are crucial for understanding how its unique structure, featuring four electron-withdrawing phthalimido groups, influences its electronic characteristics and redox activity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter.

DFT calculations are employed to determine the energies of these orbitals. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule can be more easily excited, indicating higher reactivity. For molecules intended for use as electrode materials, the HOMO and LUMO energy levels are directly related to their reduction and oxidation potentials. rsc.orgresearchgate.net In the case of this compound, the four phthalimido groups are expected to significantly lower the LUMO energy level, making the molecule a good electron acceptor. The HOMO-LUMO gap has a direct relationship with the redox potential; a larger positive gap is associated with a higher redox potential. researchgate.net Computational studies on related benzoquinone derivatives have shown that the introduction of electron-withdrawing groups can modulate this gap, which is a key strategy in designing materials with desired electrochemical properties. researchgate.net

Table 1: Representative Frontier Orbital Energies for Benzoquinone Derivatives Note: This table presents illustrative data for related benzoquinone (BQ) derivatives to demonstrate the principles discussed. Values for this compound would require specific calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,4-Benzoquinone (B44022) (BQ) | -7.5 | -2.5 | 5.0 |

| Tetrafluoro-1,4-benzoquinone (TFBQ) | -8.2 | -3.8 | 4.4 |

| Tetrachloro-1,4-benzoquinone (TCBQ) | -8.0 | -3.5 | 4.5 |

The primary function of this compound in energy storage applications hinges on its ability to undergo reversible redox reactions. The electrochemical redox mechanism for quinones typically involves reversible one-electron reduction reactions to form a radical mono-anion, a process known as enolization. researchgate.net DFT calculations can accurately predict the redox potentials associated with these electron transfer steps. researchgate.net

For this compound, the process involves the transfer of electrons to the quinone core, facilitated by the electron-withdrawing nature of the phthalimido substituents. The redox reactions are believed to proceed through intermediate radical species. jchemlett.com The removal of one electron from a benzoquinone molecule results in a doublet anion radical, which is a highly reactive species. jchemlett.com DFT studies help in mapping the potential energy surface of these reactions, identifying stable intermediates and transition states. This information is vital for predicting the voltage, capacity, and cyclability of a battery based on this material. The presence of multiple carbonyl groups suggests the potential for multi-electron redox reactions, which could lead to a high theoretical capacity. researchgate.net

During the redox process, as electrons are added to the this compound molecule, the charge distribution is significantly altered. DFT calculations can provide a detailed map of this redistribution. The negative charge is expected to be delocalized across the π-conjugated system, with significant localization on the electronegative oxygen atoms of the carbonyl groups. jchemlett.com

Furthermore, when the molecule accepts an electron to form a radical anion, it possesses an unpaired electron, giving it a net spin. The distribution of this spin density, which can also be calculated using DFT, reveals the most reactive sites within the radical intermediate. jchemlett.com Studies on similar quinone derivatives show that the spin density is primarily located on the quinone ring and the carbonyl oxygen atoms. This analysis is crucial for understanding how the radical anion interacts with cations from the electrolyte during the charge-discharge cycle. jchemlett.com

Molecular Dynamics Simulations and Reaction Mechanism Studies

While DFT provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the system, simulating the movement of atoms and molecules over time. This is particularly useful for studying the complex processes occurring at the electrode-electrolyte interface in batteries. nih.gov

In a battery application, the performance of a this compound electrode is determined by how efficiently it can accommodate and release charge-carrying ions (e.g., Li+, Na+, Zn2+) from the electrolyte. researchgate.netrsc.org MD simulations are employed to model the process of ion intercalation and de-intercalation. rsc.org These simulations can track the trajectory of individual ions as they approach the electrode surface, shed their solvation shell, and coordinate with the active sites on the molecule. researchgate.net

For this compound, the bulky phthalimido groups create specific channels and voids in the solid-state structure that can host these ions. MD simulations can elucidate the preferred pathways for ion diffusion within this structure and calculate the energy barriers associated with this movement, providing insights into the rate capability of the electrode material. rsc.org

The redox activity of this compound is centered on its carbonyl groups. researchgate.net Upon reduction, the oxygen atoms of these groups become negatively charged and serve as binding sites for cations from the electrolyte. The molecule possesses ten carbonyl groups—two on the benzoquinone ring and eight on the four phthalimido moieties.

MD simulations can provide a detailed, atomistic picture of the synergistic coordination of cations with these multiple carbonyl centers. The simulations can reveal how the binding of a cation to one carbonyl group affects the charge distribution and geometry of the rest of the molecule, influencing its ability to bind subsequent cations. This cooperative binding is essential for the high charge storage capacity of the material. The electrochemical redox mechanism is associated with these enolization reactions and the association/dissociation of cations with the oxygen atoms. researchgate.net By simulating these dynamic interactions, researchers can understand the structural changes the electrode material undergoes during cycling and identify factors that may limit its stability and performance. jchemlett.com

Modeling of Ion Intercalation and Coordination Mechanisms in Energy Storage Applications

Investigation of Coordination with Metal Ions (e.g., Li+, AlCl2+)

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the coordination of quinone derivatives with various metal ions, which is a critical aspect of their application in battery technologies. rsc.org While specific research on this compound's interaction with Li+ and AlCl2+ is not extensively detailed in the provided results, the principles derived from studies on similar quinone-based systems offer significant insights.

The coordination of Li+ ions with quinone-type molecules is a key process during the lithiation of organic electrode materials in lithium-ion batteries. rsc.org Computational models can predict the binding energies and geometries of these coordination complexes. For instance, the interaction between Li+ and the carbonyl groups of the benzoquinone core is a primary factor. The bulky and electron-withdrawing phthalimido groups are expected to modulate the electron density on the carbonyl oxygens, thereby influencing the strength and nature of the Li+ coordination.

Quantum chemical modeling has been used to show that the desolvation of lithium cations in certain electrolytes, such as tetraglyme-based ones, can lead to a capacity close to the theoretical value. researchgate.net This suggests that the coordination environment of the lithium ion, including the presence of solvent molecules, plays a crucial role in the electrochemical performance. researchgate.net In contrast, in electrolytes like ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC), the lithium cation may coordinate with solvent molecules and the counter-anion, which can hinder its interaction with the active material and reduce the observed capacity. researchgate.net

The study of coordination with divalent or trivalent metal ions, such as those that might be represented by a species like AlCl2+, is also relevant, particularly in the context of beyond-lithium-ion battery chemistries. The principles of Lewis acid-base interactions would govern this coordination, with the carbonyl oxygens of the quinone acting as Lewis bases. The phthalimido substituents would again be expected to play a significant role in modulating the Lewis basicity of the carbonyl groups.

Computational Approaches to Understand Solubility Behavior in Electrolyte Systems

The solubility of redox-active materials like this compound in electrolyte systems is a critical parameter for applications such as redox flow batteries, as it directly impacts the energy density of the device. nsf.govnih.gov Computational methods are increasingly being used to predict and understand the solubility of these complex organic molecules. nsf.govresearchgate.netosti.gov

High-throughput computational screening, combining quantum mechanics and classical density functional theory, has been employed to evaluate the solubility of a vast number of quinone derivatives. nsf.govresearchgate.netconsensus.app These studies often calculate the solvation free energy (ΔGsolv) as a descriptor for solubility. nih.gov A lower (more negative) solvation free energy generally corresponds to higher solubility.

Several key factors influencing solubility have been identified through these computational approaches:

Substituent Effects: The nature and position of substituent groups have a profound impact on solubility. nih.govnih.gov Introducing hydrophilic groups such as –OH, –NH2, –COOH, –SO3H, and –PO3H2 is a common strategy to increase aqueous solubility. nih.gov The phthalimido groups in this compound, while bulky, may have their solubility influenced by the specific electrolyte composition.

Molecular Structure: The core structure of the quinone (e.g., benzoquinone, naphthoquinone, anthraquinone) also plays a role. nsf.govfrontiersin.org

Quantitative Structure-Property Relationship (QSPR): QSPR models are being developed to predict the solubility of new molecules based on the properties of a known set of compounds. researchgate.net These models use descriptors derived from density functional theory calculations to establish a relationship between molecular structure and solubility. researchgate.net

Machine Learning and Deep Learning: More advanced models, including graph neural networks like MolGAT, are being used to predict aqueous solubility with high accuracy. osti.gov These models can capture complex structure-property relationships and have been used to screen large databases of organic molecules for promising candidates for aqueous redox flow batteries. osti.gov

Predicting the solubility of redox-active organics remains a challenging task, and often even sophisticated computational models provide qualitative trends rather than exact numerical values. researchgate.net Therefore, experimental validation remains crucial.

Structure–Reactivity and Structure–Performance Relationship Studies

Computational Analysis of Substituent Effects on Redox Chemistry

The redox properties of quinones are central to their function in electrochemical applications, and these properties are highly tunable through the introduction of various substituent groups. nih.govacs.org Computational analysis, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the effects of substituents on the redox chemistry of quinone derivatives. nih.govacs.orgrsc.org

The primary impact of substituents is on the molecule's redox potential. This is largely governed by the electron-donating or electron-withdrawing nature of the substituent groups.

Electron-donating groups (EDGs) , such as hydroxyl (–OH) and amino (–NH2), generally decrease the redox potential. nih.govharvard.edu

Electron-withdrawing groups (EWGs) , such as halogens (e.g., -F), cyano (–CN), and nitro (–NO2), tend to increase the redox potential. nih.govharvard.edu The phthalimido groups in this compound are known to be electron-withdrawing, which would be expected to increase its redox potential.

Computational studies have shown a good correlation between calculated electron affinities and experimentally determined redox potentials for quinone systems. acs.org The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator, with a lower LUMO energy generally corresponding to a higher (more positive) reduction potential. acs.org

Beyond simple electronic effects, other factors that can be analyzed computationally include:

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding, especially in the reduced (hydroquinone) form, can significantly influence redox potentials. nih.gov

Steric Hindrance: Bulky substituents can cause steric strain, which may affect the planarity of the molecule and, consequently, its electronic structure and redox properties. nih.gov The four bulky phthalimido groups in this compound likely induce significant steric effects.

Positional Isomerism: The position of the substituents on the quinone ring has a marked effect on the redox potential. nih.gov

The following table summarizes the general effect of different substituent types on the redox potential of quinones, as determined by computational and experimental studies.

| Substituent Type | General Effect on Redox Potential | Reference |

| Electron-Donating (e.g., -OH, -NH2) | Decrease | nih.govharvard.edu |

| Electron-Withdrawing (e.g., -F, -CN, -NO2) | Increase | nih.govharvard.edu |

| Halogens | Increase (strong inductive effect) | nih.gov |

| Bulky Groups | Can cause deviations due to steric effects | nih.gov |

| Hydrogen-Bond Donors/Acceptors | Can stabilize certain redox states, affecting potential | nih.gov |

Theoretical Correlations of Molecular Design with Electrochemical Performance

The overarching goal of theoretical and computational studies in this field is to establish clear correlations between molecular design and key electrochemical performance metrics. nsf.govresearchgate.netconsensus.app This allows for the rational design of new materials with improved properties, such as higher cell voltage, capacity, and cycling stability. rsc.orgnih.gov

High-throughput computational screening, often augmented by machine learning, has emerged as a powerful strategy for exploring the vast chemical space of quinone derivatives. consensus.appnih.govfrontiersin.org These approaches aim to identify promising candidates by predicting key performance indicators.

Key Performance Indicators and Their Correlation with Molecular Properties:

| Performance Indicator | Correlated Molecular Property | Computational Approach | References |

| Cell Voltage/Redox Potential | - LUMO/HOMO energy levels- Electron affinity- Electrostatic potential | DFT, Ab initio calculations | rsc.orgacs.orgnih.gov |

| Specific Capacity | - Number of electrons transferred per molecule- Molecular weight | - DFT (to determine stable redox states) | rsc.org |

| Solubility | - Solvation free energy | - DFT with solvation models (e.g., COSMO)- QSPR, Machine Learning | nsf.govosti.govnih.gov |

| Cycling Stability | - Structural integrity upon redox cycling- Chemical stability of redox states | - DFT (geometry optimization of charged species) | rsc.org |

For example, first-principles DFT calculations have been used to explore how adjusting heteroaromatic building blocks in phenanthrenequinone (B147406) derivatives can modify their electronic structure and redox properties. nih.gov Such molecular design strategies can lead to an improved discharge potential while maintaining the specific capacity. nih.gov The electrostatic potential maps generated from these calculations provide a visual representation of the molecular electronic structure and help to understand how modifications influence redox behavior. nih.gov

Furthermore, a new index denoted as ΔA2Li has been introduced for para- and ortho-quinones to relate aromaticity to redox potential, providing a theoretical basis for designing high-voltage organic electrode materials. rsc.org

The combination of these theoretical insights allows for a more targeted and efficient approach to the development of new organic electrode materials like this compound for advanced energy storage systems.

Applications in Advanced Energy Storage Systems Research

Development as a Cathode Material for Rechargeable Batteries

The primary application of TPB in energy storage research has been its development as a cathode material for rechargeable batteries. researchgate.net Organic materials like TPB are attractive alternatives to traditional inorganic cathodes due to the natural abundance of their constituent elements, such as carbon, hydrogen, and oxygen. nih.gov

The initial and most significant exploration of TPB's electrochemical properties has been within the context of lithium-ion batteries (LIBs).

Researchers have identified TPB as a promising organic cathode material for LIBs. nih.gov The core of its function lies in the redox activity of the carbonyl groups within the benzoquinone structure. researchgate.net The introduction of rigid phthalimide (B116566) groups onto the benzoquinone skeleton creates a material with extended π-conjugation, which is beneficial for electrochemical performance. nih.gov

Initial studies demonstrated that a TPB-based cathode could achieve a discharge capacity of 204 mAh g⁻¹ at a current rate of 0.2 C, maintaining 91.4% of this capacity after 100 cycles. nih.govresearchgate.net Furthermore, at a higher rate of 10 C, the material still delivered a respectable capacity of 155 mAh g⁻¹. nih.gov These findings highlight the potential of TPB to serve as a high-performance organic cathode.

Table 1: Electrochemical Performance of TPB in Lithium-Ion Batteries

| Parameter | Value | Reference |

|---|---|---|

| Discharge Capacity (0.2 C) | 204 mAh g⁻¹ | nih.govresearchgate.net |

| Capacity Retention (100 cycles at 0.2 C) | 91.4% | nih.gov |

| Discharge Capacity (10 C) | 155 mAh g⁻¹ | nih.gov |

A significant challenge for many organic electrode materials is their tendency to dissolve in the organic electrolytes used in LIBs, leading to rapid capacity decay. nih.govresearchgate.net The innovative design of the TPB molecule directly addresses this issue. The four bulky and rigid phthalimide groups attached to the 1,4-benzoquinone (B44022) core render the molecule insoluble in common aprotic electrolytes. nih.govacs.org

This insolubility is a key advantage, as it prevents the loss of active material into the electrolyte, thereby enhancing the cycling stability of the battery. nih.gov The ability of small organic molecules to link together through chelating bonds can also contribute to reducing dissolution in nonaqueous electrolytes and improving the cycling stability of the electrodes. researchgate.net

The process of energy storage in a TPB cathode involves the intercalation and deintercalation of lithium ions. researchgate.netdergipark.org.tr The fundamental structure of intercalation cathodes consists of a crystal structure with transition metal centers that can undergo redox reactions. dergipark.org.tr In the case of TPB, the carbonyl groups on the benzoquinone unit act as the redox-active sites. nih.gov

Density functional theory (DFT) calculations have suggested that a favorable synergistic reaction occurs between the multiple carbonyl groups and lithium ions. This interaction is believed to enhance the initial lithium-ion intercalation potential. nih.gov The lithiation mechanism of benzoquinone-based macrocyclic compounds can be complex, but theoretical studies using methods like condensed Fukui function help in determining the reaction sites and order. rsc.org This understanding is crucial for optimizing the performance of TPB and other similar organic electrode materials. The process of "electrochemical shock," or fracture induced by cycling, is a potential degradation mechanism in intercalation materials, and understanding its mechanisms is key to designing more durable battery materials. purdue.edu

More recently, the application of TPB has been extended to another promising battery technology: aluminum-ion batteries (AIBs). AIBs are attractive due to the high natural abundance and low cost of aluminum. acs.org

TPB has been successfully investigated as a quinone-based electrode material for AIBs. acs.orgresearchgate.net Similar to its application in LIBs, the key challenge of dissolution of small organic molecules in liquid electrolytes is a primary concern. acs.org The integration of bulky phthalimide groups to form TPB effectively nullifies this dissolution problem. acs.orgresearchgate.net

In an AIB system utilizing a low-cost AlCl₃/urea ionic liquid electrolyte, a cell with a TPB cathode delivered a high capacity of 175 mAh/g over 250 cycles. acs.orgresearchgate.net Theoretical studies have also been conducted to understand the storage mechanism of the TPB electrode in this system. acs.org This research demonstrates the versatility of TPB as a robust cathode material for different types of ion batteries.

Table 2: Performance of TPB in an Aluminum-Ion Battery

| Parameter | Value | Reference |

|---|---|---|

| Electrolyte | AlCl₃/Urea Ionic Liquid | acs.org |

| Capacity | 175 mAh/g | acs.orgresearchgate.net |

| Cycling Stability | Over 250 cycles | acs.orgresearchgate.net |

Lithium-Ion Batteries (LIBs)

Understanding Storage Mechanisms in Ionic Liquid Electrolytes

In the context of TPB, the bulky phthalimido groups are expected to influence its solubility and interaction with the large ions of the ionic liquid. While specific studies on TPB in ionic liquids are not extensively detailed in the provided results, the general principles suggest that the electrochemical performance would be dictated by the formation of a stable solid-electrolyte interphase (SEI). The nature of this SEI layer is critical for regulating ion transport and preventing degradation of the electrode. mdpi.com The large size of both the TPB molecule and the ions in the IL could present kinetic challenges, but also potentially lead to unique storage mechanisms not observed in conventional organic carbonate electrolytes.

Zinc-Organic Batteries (ZIBs)

Aqueous zinc-organic batteries are gaining traction as a safe and cost-effective energy storage solution, largely due to the high theoretical capacity and abundance of zinc anodes, coupled with the design flexibility of organic cathodes. nih.govnih.gov Quinone-based compounds, in particular, have been a major focus for cathode materials in these systems. oaepublish.com

While research directly applying TPB in ZIBs is not explicitly found, studies on its parent molecule, 1,4-benzoquinone, and its amino-substituted analogue, tetraamino-p-benzoquinone (TABQ), provide significant insights. nih.govoaepublish.com For instance, TABQ has been shown to deliver a high capacity of 303 mAh g⁻¹ at a current density of 0.1 A g⁻¹ in a zinc-organic battery. nih.gov This performance is attributed to the presence of functional groups that facilitate proton insertion from the weakly acidic zinc electrolyte. nih.gov Given that TPB is a derivative of 1,4-benzoquinone, it stands as a candidate for similar applications, although its electrochemical behavior would be significantly modulated by the phthalimido groups.

Investigation of Proton Insertion Mechanisms

In aqueous ZIBs, the charge storage mechanism in quinone-based cathodes often involves the insertion of protons (H⁺) from the electrolyte, a process that is coupled with electron transfer (redox reactions). nih.govrsc.org The investigation of these proton insertion mechanisms is key to optimizing battery performance.

For tetraamino-p-benzoquinone (TABQ), a close structural relative of TPB, studies have demonstrated that the functional groups are crucial for protonation and enable a storage mechanism dominated by proton insertion. nih.gov The carbonyl and amino groups on the TABQ molecule play a direct role in this process. nih.gov In an orthoquinone-based covalent organic framework (COF), a co-insertion mechanism involving both Zn²⁺ and H⁺ has been identified, where Zn²⁺ insertion is followed by the insertion of two protons. nih.gov This co-insertion behavior can even evolve to include more proton insertion pathways at higher current densities, leading to ultra-fast kinetics. nih.gov While the phthalimido groups of TPB are different from the amino groups of TABQ, they would still significantly influence the electronic environment of the quinone core and the interaction with protons at the electrode-electrolyte interface.

Role of Hydrogen Bonding Networks in Proton Conduction

The efficient transport of protons within the electrode material is critical for high-rate performance in batteries that rely on proton insertion mechanisms. beilstein-journals.org This transport is often facilitated by the presence of hydrogen bonding networks. beilstein-journals.orgrsc.org

In materials like TABQ, the hydrogen bonding network formed by the carbonyl and amino groups allows for facile proton conduction via a Grotthuss-type mechanism, which involves the collective hopping of protons through the network. nih.gov This efficient proton transport contributes to low activation energies for charge transfer and proton diffusion. nih.gov The presence of extensive hydrogen bond networks is directly correlated with higher proton conductivity and lower activation energy. beilstein-journals.orgrsc.org For TPB, while it lacks the hydrogen-donating amino groups of TABQ, the oxygen atoms in the phthalimido groups could potentially participate in hydrogen bonding with water molecules or other species in the electrolyte, thereby influencing proton conduction pathways within the electrode structure. The disruption or modification of these hydrogen bond networks can significantly impact battery stability and performance. nih.gov

Functionalization and Derivatization for Enhanced Performance

A key advantage of organic electrode materials is the ability to tune their properties through chemical modification. nih.govrsc.org Functionalizing and derivatizing the core TPB molecule is a promising strategy to overcome challenges such as low conductivity and dissolution in electrolytes, thereby enhancing battery performance.

Design of TPB-based Covalent Organic Frameworks (COFs) and Polymers

One effective strategy to improve the performance of small organic redox-active molecules is to polymerize them into larger structures like Covalent Organic Frameworks (COFs) or other polymers. chemistryviews.orgnih.gov This approach can prevent the dissolution of the active material in the electrolyte and create porous structures that facilitate ion transport. chemistryviews.org

Researchers have successfully synthesized COFs using benzoquinone derivatives as building blocks for use in lithium-ion batteries. chemistryviews.orgbit.edu.cn For example, a poly(imide-benzoquinone) COF, created from tetraamino-benzoquinone and pyromellitic dianhydride, demonstrated a high reversible specific capacity. chemistryviews.org The microporous structure of the COF allows for good diffusion of Li⁺ ions to the numerous redox-active carbonyl groups. chemistryviews.org Similarly, imine-based COFs containing benzoquinone units have been designed, showing a high theoretical specific capacity of 379.0 mAh g⁻¹. bit.edu.cn Although practical capacities were lower due to structural defects, these studies highlight the potential of incorporating TPB-like units into COF and polymer architectures to create stable, high-capacity electrodes. bit.edu.cn The inherent porosity and structural order of COFs make them a particularly attractive platform for designing next-generation battery materials. nih.gov

Below is a table summarizing the performance of some benzoquinone-based polymers and COFs:

| Material | Battery Type | Specific Capacity (at 0.1 A g⁻¹) | Cycle Life (at 5 A g⁻¹) | Reference |

| pNTQT (poly-naphthalene-imide-triphenylamine) | AZIB | 349.79 mAh g⁻¹ | 87.6% retention after 5000 cycles | researchgate.net |

| DCBH-TABQ-COF (imine-based) | Li-ion | 60 mAh g⁻¹ (initial) | Significant decline at 2 A g⁻¹ | bit.edu.cn |

| PIBN-G (poly(imide-benzoquinone) on graphene) | Li-ion | 271.0 mAh g⁻¹ | >86% retention after 300 cycles (at 10C) | chemistryviews.org |

| BT-PTO COF (orthoquinone-based) | AZIB | 225 mAh g⁻¹ | 98.0% retention after 10,000 cycles | nih.gov |

| PSBQ (Poly(2,3-disulfide-1,4-benzoquinone)) | ZIB | - | 85.2% retention after 200 cycles (at 1 A g⁻¹) | rsc.org |

Note: AZIB refers to Aqueous Zinc-Ion Battery, Li-ion to Lithium-Ion Battery, and ZIB to Zinc-Ion Battery.

Incorporation into Composite Electrode Architectures

To address the intrinsically low electrical conductivity of many organic materials, including TPB, a common and effective approach is to create composite electrodes by integrating them with conductive additives. chemistryviews.orgrsc.org

Unlocking Potential: How Molecular Tweaks Boost Tetraphthalimido-1,4-benzoquinone for Advanced Energy Storage

The strategic modification of this compound's molecular structure is a key area of research aimed at enhancing its electronic properties and stability for next-generation energy storage systems. By introducing specific functional groups, scientists can fine-tune the compound's electrochemical behavior, paving the way for more efficient and durable batteries.

The core structure of this compound (TPB), featuring a central benzoquinone ring flanked by four bulky phthalimido groups, provides a robust foundation for an electrode material. These phthalimido groups are inherently electron-withdrawing, a characteristic that positively influences the compound's redox potential. Furthermore, their significant size helps to mitigate the dissolution of the molecule into the battery's electrolyte, a common failure point for many organic electrode materials. acs.org This inherent insolubility contributes to the impressive cycling stability of TPB, which has been reported to retain 91.4% of its capacity (204 mAh/g) after 100 cycles in a lithium-ion battery. researchgate.net

Research into modifying this promising molecule focuses on further enhancing these desirable traits. While specific, direct modifications of this compound and their corresponding electrochemical data are not extensively documented in publicly available research, the principles of modifying related benzoquinone derivatives offer a clear roadmap for future development.

The Influence of Substituents on Electronic Properties

The electronic properties of benzoquinone derivatives are highly sensitive to the nature of the substituent groups attached to the aromatic ring. Electron-donating groups and electron-withdrawing groups can be strategically introduced to alter the redox potential of the molecule.

For instance, in other quinone-based systems, the introduction of halogen atoms like fluorine, which are strongly electron-withdrawing, has been shown to increase the redox potential. This is a desirable effect as it can lead to higher cell voltages. Conversely, the introduction of electron-donating groups would be expected to lower the redox potential.

Enhancing Stability Through Molecular Design

The stability of an electrode material is paramount for the longevity of a battery. The inherent thermal stability of TPB, with a decomposition temperature of around 320 °C, is a significant advantage. prepchem.com Molecular modifications can be employed to further bolster this stability.

One key strategy is to increase the rigidity and planarity of the molecule. The introduction of bulky and rigid groups, such as the phthalimido groups already present, is a proven method to reduce solubility in the electrolyte. researchgate.net Further functionalization of these phthalimido groups could potentially enhance intermolecular interactions, leading to a more stable packed structure in the solid state and further preventing dissolution.

Computational studies, such as those using density functional theory (DFT), have been employed to predict the effects of such modifications. These theoretical calculations can guide synthetic efforts by identifying promising derivatives with enhanced electronic properties and stability before they are even created in the lab. researchgate.net For example, DFT calculations on TPB have suggested a synergistic reaction between its multiple carbonyl groups and lithium ions, which enhances the initial intercalation potential. researchgate.net

The table below summarizes the reported electrochemical performance of the unmodified this compound, which serves as a baseline for evaluating future molecular modifications.

| Parameter | Value | Battery Type |

| Capacity | 175 mAh/g | Aluminum-ion |

| Cycle Life | 250 cycles | Aluminum-ion |

| Capacity Retention | 91.4% after 100 cycles | Lithium-ion |

| Specific Capacity | 204 mAh/g | Lithium-ion |

| Thermal Stability | ~320 °C | - |

This table presents a summary of the electrochemical performance of unmodified this compound as reported in the cited research. acs.orgresearchgate.netprepchem.com

While the direct molecular modification of this compound is an emerging field, the foundational knowledge from related benzoquinone chemistry provides a strong basis for future innovation. The strategic addition of functional groups to either the benzoquinone core or the peripheral phthalimido units holds the key to unlocking even higher performance for this promising class of organic battery materials.

Challenges and Future Research Directions

Addressing Research Gaps in Long-Term Cycling Stability for TPB-based Materials

A significant challenge for TPB-based materials is ensuring their long-term cycling stability in batteries. researchgate.net The repeated insertion and extraction of ions during charging and discharging can lead to structural degradation and capacity fading over time. researchgate.netscispace.com Several factors contribute to this instability, including the dissolution of the active material into the electrolyte and undesirable side reactions. researchgate.net

Future research should focus on:

Structural Modification: Introducing different substituent groups or polymerizing the TPB monomers can reduce their solubility in organic electrolytes. researchgate.net

Electrolyte Optimization: Developing novel electrolytes with additives can form a stable solid-electrolyte interphase (SEI) on the electrode surface, mitigating degradation. nih.gov

Composite Materials: Fabricating composites of TPB with conductive materials like carbon nanotubes can enhance structural integrity and electronic conductivity, thereby improving cycling performance. researchgate.net

The table below summarizes the cycling performance of some organic electrode materials, highlighting the need for improvement in long-term stability.

| Electrode Material | Capacity Retention | Number of Cycles | Reference |

| LNMO (bare) | 51.4% | 1000 | researchgate.net |

| LNMO (optimized) | 84.6% | 1000 | researchgate.net |

| LiNi0.6Co0.2Mn0.2O2 | 79.5% | 400 | researchgate.net |

| Fe-Ti-doped LNMO | 78% | 1000 | nih.gov |

| Fe-Ti-doped LNMO with Li3PO4 | >90% | 1000 | nih.gov |

Exploring Novel Synthetic Routes for Scalability and Sustainability

The widespread adoption of TPB-based materials in energy storage applications is contingent on the development of scalable and sustainable synthetic methods. researchwithrutgers.comresearchgate.net Current laboratory-scale syntheses often involve multi-step processes with harsh reaction conditions and the use of expensive or hazardous reagents. prepchem.com

Future research directions in this area include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental footprint of TPB synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and easier scalability compared to traditional batch processes.

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods can reduce waste and energy consumption. researchgate.net

Biomass-derived Precursors: Investigating the use of renewable starting materials derived from biomass could offer a more sustainable alternative to petroleum-based feedstocks.

A comparison of different synthesis approaches highlights the need for more scalable and sustainable methods. researchgate.net

| Synthesis Method | Key Advantages | Key Challenges |

| Solvothermal/Hydrothermal | Good for crystalline materials | High temperatures and pressures, scalability |

| Mechanochemistry | Reduced solvent use, rapid | Can be difficult to control polymorphism |

| Flow Chemistry | High control, scalable, safe | Initial setup cost, potential for clogging |

Advanced Characterization Techniques for In Situ/Operando Studies of Electrochemical Processes

To gain a deeper understanding of the electrochemical processes occurring within TPB-based electrodes during operation, advanced in situ and operando characterization techniques are indispensable. google.commpg.deresearchgate.net These methods allow for real-time monitoring of structural and chemical changes in the electrode material and at the electrode-electrolyte interface. researchgate.netosti.gov

Key techniques and their applications include:

In Situ/Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To track changes in the crystal structure and electronic states of the TPB material during cycling. osti.gov

In Situ/Operando Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: To probe the vibrational modes of molecules and identify reaction intermediates and degradation products at the electrode surface. researchgate.net

In Situ/Operando Electrochemical Quartz Crystal Microbalance (EQCM): To monitor mass changes at the electrode surface, providing insights into ion insertion/extraction and SEI formation.

Scanning Electrochemical Microscopy (SECM) and Scanning Electrochemical Cell Microscopy (SECCM): To investigate the local electrochemical activity and heterogeneity of the electrode surface at high resolution. researchgate.net

These advanced techniques provide crucial information that can guide the rational design of more stable and efficient TPB-based electrode materials. researchgate.net

Computational Design and Predictive Modeling for Next-Generation TPB-Analogs

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new and improved TPB analogs with enhanced electrochemical properties. mdpi.com By using theoretical calculations, researchers can predict the properties of novel compounds before they are synthesized in the lab, saving time and resources.

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: To predict the redox potentials, theoretical capacities, and electronic structures of new TPB derivatives.

Molecular Dynamics (MD) Simulations: To study the transport of ions within the electrode material and the interactions between the electrode and the electrolyte.

Machine Learning (ML): To develop predictive models based on existing experimental data to screen large libraries of virtual compounds and identify promising candidates for synthesis. osti.gov

Multiphysics Modeling: To simulate the complex interplay of electrochemical reactions, heat transfer, and mass transport within a full battery cell. mdpi.com

The integration of computational modeling with experimental validation will be crucial for the rapid development of next-generation TPB-based materials for advanced energy storage systems. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。